molecular formula C16H17N2O+ B252612 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

Cat. No. B252612
M. Wt: 253.32 g/mol
InChI Key: WCWRUPQSDLDCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium, also known as HDBI, is a compound that has gained attention in scientific research due to its potential applications in various fields. HDBI is a benzimidazole derivative that has a hydroxybenzyl group attached to the nitrogen atom of the benzimidazole ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is not fully understood. However, studies have shown that 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium increases insulin sensitivity and glucose uptake, which may be beneficial in treating diabetes. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has various biochemical and physiological effects. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. In addition, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have anti-tumor effects in various cancer cell lines. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to have anti-inflammatory effects in vitro and in vivo. Furthermore, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has several advantages and limitations for lab experiments. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is a relatively stable compound that can be easily synthesized using various methods. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been shown to have various biological activities, which makes it a promising compound for further research. However, the bioavailability of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is low, which may limit its potential applications in vivo. In addition, the safety and toxicity of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium have not been fully evaluated, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium. One direction is to further investigate the mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium and its potential applications in treating diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium and to evaluate its safety and toxicity in vivo. Furthermore, the potential of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium as a drug candidate should be explored in preclinical and clinical studies.

Synthesis Methods

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium can be synthesized using different methods, including the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline, followed by reduction and cyclization. Another method involves the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline in the presence of zinc and hydrochloric acid, followed by reduction and cyclization. The yield of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium using these methods ranges from 30% to 60%.

Scientific Research Applications

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has been studied for its potential in treating diabetes and cardiovascular diseases.

properties

Product Name

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

Molecular Formula

C16H17N2O+

Molecular Weight

253.32 g/mol

IUPAC Name

(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol

InChI

InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1

InChI Key

WCWRUPQSDLDCDI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.